

Synthesis and isotopic labeling of Fumaric acid-13C4

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An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Fumaric acid-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fumaric acid-¹³C₄, a stable isotopelabeled compound crucial for metabolic research. It covers its chemical and physical properties, detailed protocols for both chemical synthesis and biosynthetic production, purification and analysis techniques, and its key applications. This document is intended to serve as a practical resource for researchers utilizing ¹³C-labeled compounds to trace metabolic pathways and quantify metabolites.

Introduction

Fumaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms.[1] The isotopic labeling of fumaric acid with Carbon-13 (13 C) at all four carbon positions (Fumaric acid- 13 C₄) creates a powerful tool for metabolic flux analysis and metabolomics.[1] This non-radioactive, stable isotope-labeled version allows for the precise tracking of fumarate's metabolic fate through various biochemical pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Fumaric acid-13C4 is widely used as an internal standard for accurate quantification of its unlabeled counterpart in biological samples and as a tracer to investigate cellular metabolism, particularly in cancer research where metabolic reprogramming is a key hallmark.[1][2]



Properties of Fumaric acid-13C4

The physical, chemical, and isotopic properties of Fumaric acid-13C4 are summarized below. Data is aggregated from commercial suppliers and public chemical databases.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Chemical Formula	¹³ C ₄ H ₄ O ₄	[4]
IUPAC Name	(E)-(1,2,3,4-13C4)but-2- enedioic acid	[5]
Molecular Weight	120.04 g/mol	[4][5]
Exact Mass	120.02437795 Da	[5]
CAS Number	201595-62-2	[4][5]
Appearance	Solid	-
Melting Point	299-300 °C (sublimates)	-
Storage Temperature	Room temperature, away from light and moisture	[1]

Table 2: Isotopic Labeling Specifications

Parameter	Specification	Reference
Isotopic Enrichment	≥99 atom % ¹³ C	[1]
Chemical Purity	≥98%	[4]
Mass Shift	M+4	-

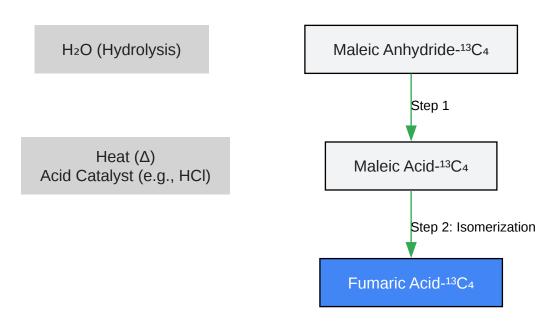
Synthesis and Production of Fumaric acid-13C4

Fumaric acid-13C4 can be produced through two primary routes: chemical synthesis and biosynthesis.



Chemical Synthesis Pathway

The most direct chemical route to Fumaric acid-¹³C₄ involves the hydrolysis of ¹³C₄-labeled maleic anhydride followed by catalytic cis-trans isomerization. This method provides high yields and excellent purity.



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Caption: Chemical synthesis workflow for Fumaric acid-13C4.

Experimental Protocol: Isomerization of Maleic Acid-13C4

This protocol is adapted from established methods for the isomerization of unlabeled maleic acid.[6][7] The underlying chemical principles are identical for the ¹³C-labeled analogue.

Materials:

- Maleic Anhydride-¹³C₄
- Deionized Water
- Concentrated Hydrochloric Acid (HCl)
- Round-bottom flask with reflux condenser



- Heating mantle
- Stir bar
- · Buchner funnel and filter paper
- Ice bath

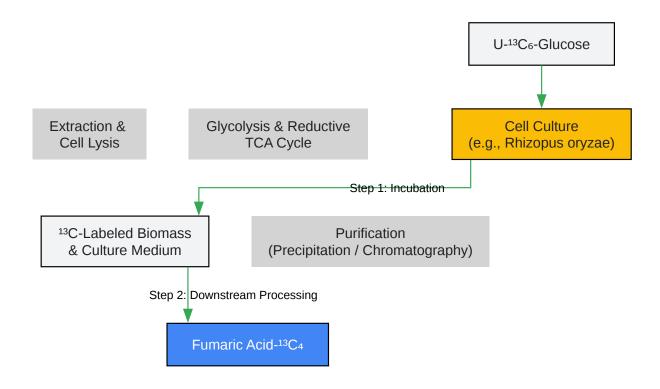
Procedure:

- Hydrolysis: Carefully add a known quantity of Maleic Anhydride-¹³C₄ to a round-bottom flask containing deionized water (a 40-60% w/w solution is typical). Gently heat the mixture to approximately 60-70 °C with stirring to facilitate the hydrolysis of the anhydride to Maleic Acid-¹³C₄.[6]
- Catalysis: Once the maleic acid is fully dissolved, add a catalytic amount of concentrated hydrochloric acid to the solution.[7]
- Isomerization: Heat the aqueous solution to reflux (approximately 100-110 °C) with continuous stirring. The isomerization is driven by the higher thermodynamic stability of the trans-isomer (fumaric acid).[6] Reflux for 2-4 hours.
- Precipitation: As the reaction proceeds, the less soluble Fumaric acid-13C4 will begin to precipitate out of the solution.
- Isolation: After the reflux period, cool the reaction mixture slowly to room temperature, then place it in an ice bath to maximize precipitation.
- Filtration: Collect the solid Fumaric acid-¹³C₄ product by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual HCl and unreacted maleic acid.
- Drying: Dry the purified product in a vacuum oven at 80-100 °C to a constant weight.

Biosynthetic Production Pathway



Fumaric acid-¹³C₄ can be produced by culturing microorganisms, such as the fungus Rhizopus oryzae, or plants in a medium where the primary carbon source is uniformly labeled ¹³C-glucose (U-¹³C₆-glucose).[8] The organism's metabolic machinery incorporates the ¹³C atoms into various metabolites, including the TCA cycle intermediate fumarate.



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Caption: Biosynthetic production workflow for Fumaric acid-13C4.

Experimental Protocol: Biosynthesis and Extraction

This protocol provides a general framework for producing and isolating ¹³C-labeled fumaric acid from microbial cultures.

Materials:

- U-¹³C₆-Glucose (≥99 atom % ¹³C)
- Rhizopus oryzae strain (or other suitable microorganism)

Foundational & Exploratory



- Defined culture medium (lacking other carbon sources)
- Shake flask or bioreactor
- Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
- Activated charcoal
- Centrifuge
- Filtration apparatus

Procedure:

- Culture Preparation: Prepare a sterile, defined liquid culture medium with U-13C6-Glucose as the sole carbon source.
- Inoculation and Growth: Inoculate the medium with the microorganism and incubate under optimal growth conditions (e.g., 30-35 °C, with agitation in a shake flask).[9][10]
- Fermentation: Allow the fermentation to proceed for several days. The organism will metabolize the ¹³C-glucose, producing a variety of ¹³C-labeled metabolites, including fumaric acid, which may be excreted into the medium.
- Harvesting: Separate the biomass from the culture broth by centrifugation or filtration.
- Acidification & Precipitation: Transfer the supernatant (culture broth) to a new vessel. Acidify
 the broth to a pH of approximately 1.0-2.0 by slowly adding a strong acid like H₂SO₄.[11]
 Cool the acidified broth to 4 °C to induce the precipitation of fumaric acid.
- Initial Purification: Collect the crude fumaric acid precipitate by filtration. The solid can be redissolved in water at a higher temperature (e.g., 80 °C) and then re-precipitated by cooling and acidification to improve purity.[11]
- Decolorization (Optional): If the product is colored, dissolve the crude acid in water by
 adjusting the pH to neutral/alkaline with NaOH. Add activated charcoal, stir for 60 minutes,
 and then filter to remove the charcoal and adsorbed impurities.[11] Re-acidify the filtrate to
 precipitate the purified fumaric acid.



• Final Isolation: Collect the final product by filtration, wash with cold water, and dry under vacuum.

Purification and Quality Analysis

Regardless of the synthesis method, the final product requires purification and rigorous quality control to ensure high chemical and isotopic purity.

Purification by Recrystallization

Recrystallization is an effective method for purifying crude fumaric acid.

Protocol:

- Dissolve the crude Fumaric acid-¹³C₄ product in a minimal amount of hot 1 N hydrochloric acid.[12]
- Allow the solution to cool slowly to room temperature, promoting the formation of welldefined crystals.
- Further cool the solution in an ice bath to maximize the yield of recrystallized product.
- Collect the pure crystals by vacuum filtration.
- Wash the crystals with a small volume of cold deionized water.
- Dry the crystals under vacuum at 100 °C.[12]

Quality Analysis

Table 3: Analytical Techniques for Quality Control



Technique	Purpose	Expected Outcome
High-Performance Liquid Chromatography (HPLC)	Assess chemical purity by separating fumaric acid from impurities (e.g., maleic acid).	A single major peak corresponding to fumaric acid, indicating ≥98% purity.[12]
Mass Spectrometry (MS)	Confirm molecular weight and determine isotopic enrichment.	A molecular ion peak corresponding to the mass of Fumaric acid-13C4 (120.02 Da), confirming the M+4 mass shift. [1]

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and the position of 13 C labels. | 1 H NMR and 13 C NMR spectra consistent with the structure of fumaric acid, with 13 C signals confirming enrichment.[3] |

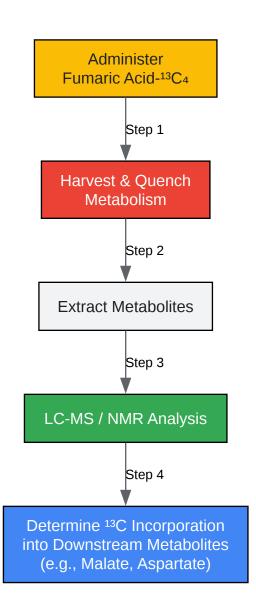
Applications in Research

The primary application of Fumaric acid-13C4 is in stable isotope tracer studies to probe metabolic pathways.



Biological System (Cells, Tissue, Organism)

Incubation / Time Course



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Caption: General workflow for a ¹³C tracer experiment.

Metabolic Flux Analysis: Researchers introduce Fumaric acid-¹³C₄ to cells or organisms and trace the ¹³C label as it is incorporated into downstream metabolites like malate, aspartate, and citrate. This provides quantitative insights into the activity of the TCA cycle and connected pathways.[9]



- Quantitative Metabolomics: Due to its chemical identity with the endogenous compound,
 Fumaric acid-¹³C₄ serves as an ideal internal standard for MS-based quantification,
 correcting for variations in sample extraction and instrument response.[2]
- Drug Development: It can be used to study how drugs affect central carbon metabolism,
 providing critical information on mechanisms of action and off-target effects.
- Hyperpolarization: ¹³C-labeled fumarate can be hyperpolarized to dramatically increase its NMR signal, enabling real-time, non-invasive imaging of its conversion to malate in vivo, which has applications in diagnosing tissue damage and cancer.[1]

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